molecular formula C26H21F4N5O2S B2493911 3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393840-53-4

3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2493911
CAS No.: 393840-53-4
M. Wt: 543.54
InChI Key: QARLDCINSDDBGS-UHFFFAOYSA-N
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Description

3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic small molecule characterized by a complex architecture integrating 1,2,4-triazole, benzamide, and trifluoromethylphenyl pharmacophores. This structural combination suggests significant potential as a biochemical tool for investigating signal transduction pathways, particularly those mediated by kinase and protein-protein interaction targets. The presence of the 1,2,4-triazole ring, a common scaffold in medicinal chemistry, often confers the ability to act as a hinge-binding motif, making this compound a valuable candidate for research in oncology and inflammatory diseases . The compound's mechanism of action is proposed to involve targeted inhibition of specific enzymatic activity, potentially akin to other heterocyclic compounds that serve as phosphatidylinositol 3-kinase inhibitors . Its molecular design, featuring a benzamide moiety linked to a triazole system with a thioether bridge, is engineered for high-affinity binding and selectivity. The 3-(trifluoromethyl)phenyl group is a hallmark of many drug-like molecules, known to enhance metabolic stability and cell membrane permeability. This reagent is provided for research applications exclusively, including but not limited to: in vitro enzyme inhibition assays, cell-based proliferation studies, and as a lead compound for structure-activity relationship (SAR) optimization in drug discovery. It is supplied with comprehensive analytical data (including HPLC purity and mass spectrometry) to ensure identity and quality for critical research.

Properties

IUPAC Name

3-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F4N5O2S/c1-16-5-2-9-20(11-16)32-23(36)15-38-25-34-33-22(14-31-24(37)17-6-3-8-19(27)12-17)35(25)21-10-4-7-18(13-21)26(28,29)30/h2-13H,14-15H2,1H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARLDCINSDDBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. The unique structural features of this compound, including a fluorinated benzamide and a triazole moiety, suggest diverse pharmacological applications.

Structural Overview

The compound's structure can be broken down into several key components:

  • Fluorine Atom : Enhances biological activity and metabolic stability.
  • Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Triazole Moiety : Often associated with antifungal activity and enzyme inhibition.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities. The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Compounds containing the thiadiazole and triazole rings have demonstrated significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance these effects by improving membrane permeability and increasing interactions with microbial targets.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. For instance, its structural analogs have shown inhibitory effects on enzymes such as:

  • Cyclooxygenase (COX) : Implicated in inflammation and cancer progression.
  • Lipoxygenases (LOX) : Involved in the metabolism of arachidonic acid and linked to cancer metastasis.

Comparative Analysis

To better understand the potential of this compound, we can compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-fluoro-N-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)benzamideSimilar thiadiazole ringAntimicrobial
4-fluoro-N-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)benzamideDifferent substitution patternAnticancer
N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamideLacks fluorine but retains thiadiazoleAntifungal

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Interaction with Cellular Targets : The fluorinated groups may facilitate stronger binding interactions with protein targets due to enhanced lipophilicity and electron-withdrawing effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Key Substituents Molecular Weight Biological Activity Key Differences
Target Compound m-Tolylamino, trifluoromethylphenyl, fluorobenzamide ~557.57 (estimated) Potential anticancer, anti-inflammatory (hypothesized) Reference compound
N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide 2,5-Dimethylphenylamino 557.57 Research use (exact activity unspecified) Dimethyl substitution reduces steric hindrance compared to m-tolylamino
5-Fluoro-N-(4-chlorophenyl)-4-hydroxybenzamide Hydroxy, 4-chlorophenyl Not reported Distinct bioactivity due to hydroxyl group Hydroxy group increases solubility but may reduce metabolic stability
3-Fluoro-N-(4-methoxyphenyl)benzamide Methoxy Not reported Improved solubility Methoxy enhances hydrophilicity but weakens electron-withdrawing effects
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide Thiazol-2-ylamino, 4-ethoxyphenyl Not reported Anticancer (specific targets unspecified) Thiazole ring introduces π-π stacking potential; ethoxy enhances lipophilicity
2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Thienyl, benzothiazolyl Not reported Anti-inflammatory Thienyl and benzothiazole groups broaden interaction with hydrophobic pockets

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and its analogs enhances binding to hydrophobic regions of target proteins, a feature critical for kinase inhibition .

Solubility and Bioavailability: Hydrophilic groups (e.g., hydroxy or methoxy ) improve aqueous solubility but may compromise blood-brain barrier penetration.

Metabolic Stability :

  • Fluorinated benzamide cores (common in all analogs) resist oxidative degradation, extending half-life .
  • Ethylthio or methylthio groups (e.g., ) may undergo glutathione conjugation, influencing clearance rates .

Research Findings and Implications

Mechanistic Insights from Structural Analogues

  • Anti-Inflammatory Activity : Compounds with thiadiazole or benzothiazole substituents (e.g., ) show promise in suppressing NF-κB signaling via molecular docking studies .
  • Anticancer Potential: The trifluoromethylphenyl group in the target compound and is associated with tubulin polymerization inhibition, a mechanism exploited in mitotic disruptors .

Limitations and Gaps

  • Synthetic Challenges : The triazole-thioether linkage in the target compound requires precise reaction conditions to avoid byproducts .

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